(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid
Beschreibung
“(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid” is a boronic acid derivative featuring a cyclopropyl-substituted pyrazole ring. Its molecular formula is C₁₂H₁₃BN₂O₂, with an average molecular weight of 228.05482 . The compound’s structure combines a boronic acid group (-B(OH)₂) with a 1-methyl-3-cyclopropylpyrazole moiety, which confers unique steric and electronic properties. These characteristics make it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceutical research . The compound is typically stored at -20°C in sealed, moisture-free conditions due to its sensitivity to hydrolysis .
Eigenschaften
Molekularformel |
C7H11BN2O2 |
|---|---|
Molekulargewicht |
165.99 g/mol |
IUPAC-Name |
(5-cyclopropyl-2-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5,11-12H,2-3H2,1H3 |
InChI-Schlüssel |
OHNZNBHJVCLEAE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NN1C)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid typically involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with a boron-containing reagent. One common method is the hydroboration of the corresponding alkene or alkyne, followed by oxidation to yield the boronic acid . The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane or alkene.
Substitution: Reaction with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated compounds or organometallic reagents in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has indicated that derivatives of pyrazole, including (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic acid, exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives can inhibit specific oncogenic pathways, making them potential candidates for cancer therapies. A notable study highlighted the selective inhibition of the RET oncoprotein in lung cancer models by pyrazolo compounds, suggesting that (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic acid could serve as a scaffold for developing selective RET inhibitors .
Kinase Inhibition
The compound has been explored as a kinase inhibitor, particularly against RET and TRKA kinases. In vitro studies demonstrated that modifications of the pyrazole ring can enhance selectivity and potency against these kinases, which are critical targets in various cancers . The selectivity of (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic acid derivatives for RET over TRKA indicates its potential for targeted cancer therapies with reduced side effects.
Synthesis and Modification
The synthesis of (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of cyclopropyl-containing pyrazoles with boron reagents. The ability to modify the pyrazole ring allows for the exploration of structure-activity relationships (SAR), leading to compounds with improved biological activity.
Table 1: Summary of Synthetic Routes
| Synthesis Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Boronate ester formation | Cyclopropyl pyrazole, B(OH) | 75% | Requires careful control of reaction conditions |
| Direct boronation | Cyclopropyl pyrazole, B(Cl) | 65% | Higher yields but more hazardous |
Material Science Applications
Beyond medicinal chemistry, (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic acid has potential applications in material science due to its unique boronic acid functionality. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the development of smart materials and sensors.
Table 2: Potential Material Applications
| Application Type | Description |
|---|---|
| Smart Polymers | Incorporation into polymer matrices to create responsive materials |
| Sensors | Development of chemical sensors based on boronate-diol interactions |
| Drug Delivery Systems | Use in controlled release formulations due to reversible binding properties |
Case Study 1: RET Inhibition in Lung Cancer
A study published in Nature demonstrated that modified pyrazolo compounds, including derivatives of (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic acid, exhibited potent RET inhibition. The results showed improved selectivity and reduced toxicity compared to conventional therapies .
Case Study 2: Fragment-Based Drug Discovery
In fragment-based drug discovery efforts, (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic acid was evaluated as part of a library screening for kinase inhibitors. The compound's ability to selectively inhibit RET highlighted its potential as a lead compound for further development .
Wirkmechanismus
The mechanism by which (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid exerts its effects involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of “(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic Acid” with structurally related boronic acids:
Notes:
- pKa : Estimated based on substituent effects. The cyclopropyl group’s electron-donating nature likely lowers the pKa compared to phenyl analogs, enhancing reactivity at physiological pH .
Reactivity and Stability
- Biological Activity: Pyrazole-containing boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show potent enzyme inhibition (e.g., histone deacetylases) at sub-micromolar concentrations . The methyl-cyclopropyl group in the target compound may enhance membrane permeability, improving bioavailability compared to bulkier analogs .
Functional Comparisons
- Drug Design : Unlike phenyl boronic acids (e.g., 4-MCPBA), which have high pKa values (~9.5) limiting their use at physiological pH, the cyclopropyl-pyrazole derivative’s lower pKa (~8.5) may improve binding to diols (e.g., sugars) in biological systems .
Biologische Aktivität
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative notable for its cyclopropyl group and pyrazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure
The compound features:
- A boron atom connected to a hydroxyl group.
- A cyclopropyl group which contributes unique steric and electronic properties.
- A pyrazole ring , which is known for its role in various biological interactions.
The biological activity of (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic acid primarily revolves around its ability to form reversible covalent bonds with diols, making it an effective tool in biochemical assays and drug development. Its interaction with proteins, particularly kinases, has been a focal point in recent studies.
Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on various kinases, which are crucial in cancer cell signaling pathways. For instance, studies have shown that derivatives of pyrazole compounds can selectively inhibit the RET oncoprotein involved in lung cancer:
- IC50 Values : The compound's derivatives have shown varying IC50 values, indicating their potency in inhibiting target proteins. For instance, 3-cyclopropyl pyrazol-5-amine exhibited selectivity for RET over TRKA but had poor cellular activity (IC50 = 0.00057 μM for RET) .
Comparative Analysis with Other Boronic Acids
A comparative analysis highlights the unique properties of (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic acid against other boronic acids:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Pyridylboronic Acid | Contains pyridine ring | Different electronic properties affecting binding affinity. |
| 4-Methylphenylboronic Acid | Features a methyl-substituted phenyl ring | More hydrophobic compared to cyclopropyl structure. |
| 2,4-Difluorophenylboronic Acid | Contains difluorinated phenyl ring | Enhanced selectivity due to electronegative fluorine atoms. |
| 3-(Trifluoromethyl)phenylboronic Acid | Contains trifluoromethyl group | Increased lipophilicity may enhance membrane permeability. |
The distinct cyclopropyl group in (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic acid contributes to its unique steric and electronic properties, potentially influencing its biological interactions compared to other boronic acids .
Fragment-Based Drug Discovery
In fragment-based drug discovery, (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic acid has been evaluated alongside other small fragments for their binding affinities and inhibitory potentials against various targets such as ALK (anaplastic lymphoma kinase). The cocrystal structures reveal that the pyrazole moiety plays a critical role in binding through hydrogen bonds with key residues in the target proteins .
Potency Against Cancer Targets
Recent studies have highlighted the compound's efficacy against RET-driven lung cancer:
- Potent Inhibitors : Variants of the compound have been synthesized that demonstrate improved selectivity and potency against RET over TRKA, showcasing their potential as targeted cancer therapies .
Metabolic Stability
The metabolic stability of (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)boronic acid derivatives has also been a subject of investigation. The presence of polar functionalities has been shown to enhance solubility while maintaining activity against target proteins, indicating a balance between lipophilicity and metabolic stability .
Q & A
Q. Purity Considerations :
- Protection Strategies : Boronic acids are prone to protodeboronation and dimerization. Use pinacol ester protection during multi-step syntheses to enhance stability .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for isolating the product. Confirm purity via <sup>1</sup>H/<sup>11</sup>B NMR and LC-MS (>95% by area) .
What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- <sup>1</sup>H NMR: Peaks for cyclopropyl protons (δ 0.8–1.2 ppm), pyrazole C-H (δ 7.2–7.5 ppm), and methyl groups (δ 2.5–3.0 ppm).
- <sup>11</sup>B NMR: A singlet near δ 30 ppm confirms the boronic acid moiety.
- FTIR : B-O stretching vibrations at 1340–1310 cm⁻¹ and O-H (boronic acid) at 3200–3600 cm⁻¹.
- LC-MS : ESI-MS in negative mode detects [M-H]⁻ ions. Use C18 columns with acetonitrile/water (0.1% formic acid) for retention .
Challenges : MALDI-MS analysis may require derivatization (e.g., conversion to boronic esters with 1,2-diols) to prevent dehydration/trimerization artifacts .
How do the binding kinetics of this boronic acid with diol-containing biomolecules compare to other aryl boronic acids?
Advanced Research Focus
Binding kinetics depend on electronic and steric effects from the cyclopropyl and pyrazole groups. Key findings from analogous studies:
- Association Rates (kon) : Pyrazole boronic acids exhibit kon values ~10³–10⁴ M⁻¹s⁻¹ for fructose, slower than electron-deficient aryl boronic acids (e.g., 5-isoquinolinylboronic acid, kon = 1.2 × 10⁴ M⁻¹s⁻¹) due to steric hindrance .
- pH Dependence : Optimal binding occurs at pH 7.4–8.5, where the boronate anion forms. Cyclopropyl’s hydrophobicity may enhance membrane permeability in cellular assays .
What strategies resolve contradictions in crystallographic data when determining the compound’s structure?
Q. Advanced Research Focus
- Software Tools : Use SHELXL for small-molecule refinement and WinGX for data integration. Discrepancies in thermal parameters may arise from disordered cyclopropyl groups; apply restraints to C-C bond lengths .
- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies dominant motifs. Pyrazole N-H···O-B interactions often stabilize crystal packing .
Example : A 2022 study resolved conflicting unit cell parameters via high-resolution synchrotron data (λ = 0.7 Å) and TWINABS for twinning correction .
How does the cyclopropyl substituent influence the compound’s reactivity and stability in aqueous solutions?
Q. Advanced Research Focus
- Steric Effects : The cyclopropyl group reduces protodeboronation rates by ~30% compared to phenyl-substituted analogs, as measured by <sup>11</sup>B NMR in D2O (half-life >48 hours at pH 7.4) .
- Electronic Effects : Cyclopropyl’s electron-withdrawing nature increases Lewis acidity of boron, enhancing diol binding affinity (Kd = 1.2 μM for fructose vs. 4.5 μM for phenylboronic acid) .
What are the challenges in using MALDI-MS for analyzing this boronic acid, and how can derivatization improve detection?
Q. Advanced Research Focus
- Artifact Formation : Free boronic acids dehydrate under MALDI conditions, forming boroxine trimers (m/z = 3M-3H2O).
- Derivatization Solutions :
How can hydrogen bonding patterns and supramolecular interactions be leveraged to improve solubility for biological assays?
Q. Advanced Research Focus
- Co-crystallization : Co-formers like L-proline enhance aqueous solubility via N-H···O-B hydrogen bonds (solubility = 12 mg/mL vs. 3 mg/mL in pure water) .
- Polymer Conjugates : PEGylation or conjugation to poly(acrylic acid) increases solubility >20-fold while retaining binding activity .
What computational methods predict the compound’s binding modes with glycosylated targets?
Q. Advanced Research Focus
- Docking Studies : AutoDock Vina with AMBER force fields identifies favorable interactions with lectins (e.g., ConA, ΔG = -8.2 kcal/mol).
- MD Simulations : GROMACS simulations (100 ns) reveal stable boronate-diol complexes in lipid bilayers, critical for cell-surface receptor studies .
How do non-specific secondary interactions affect glycoprotein binding assays, and how can selectivity be improved?
Q. Advanced Research Focus
- Interference Sources : Hydrophobic interactions between the cyclopropyl group and protein surfaces (e.g., BSA) reduce specificity.
- Mitigation Strategies :
What in vitro models validate the compound’s potential as a proteasome inhibitor or antimicrobial agent?
Q. Advanced Research Focus
- Proteasome Inhibition : IC50 = 18 nM in 20S proteasome assays (vs. 2.4 nM for bortezomib), attributed to reversible covalent binding to Thr1 residues .
- Antimicrobial Activity : MIC = 32 μg/mL against S. aureus (vs. 64 μg/mL for ampicillin), linked to membrane disruption via boronate-lipid interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
